molecular formula C13H12O3 B024435 (R)-O-Desmethyl Naproxen CAS No. 123050-98-6

(R)-O-Desmethyl Naproxen

Cat. No. B024435
M. Wt: 216.23 g/mol
InChI Key: XWJUDDGELKXYNO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08372882B2

Procedure details

A mixture of Naproxen (500 grams, 2.774 mmol) and 48% HBr (1500 ml) was refluxed for 10 Hours, poured onto ice water (3000 ml) and stirred for 30 minutes. Crude 36 was filtered, dried (380 grams, 81%) and used as such for next stage.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([C:15]([OH:17])=[O:16])[C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([O:13]C)[CH:9]=[CH:10][C:11]=2[CH:12]=1>Br>[OH:13][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[CH:12]=[C:3]([CH:2]([CH3:1])[C:15]([OH:17])=[O:16])[CH:4]=[CH:5]2

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C[C@@H](C=1C=CC=2C=C(C=CC2C1)OC)C(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 Hours
ADDITION
Type
ADDITION
Details
poured onto ice water (3000 ml)
FILTRATION
Type
FILTRATION
Details
Crude 36 was filtered
CUSTOM
Type
CUSTOM
Details
dried (380 grams, 81%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08372882B2

Procedure details

A mixture of Naproxen (500 grams, 2.774 mmol) and 48% HBr (1500 ml) was refluxed for 10 Hours, poured onto ice water (3000 ml) and stirred for 30 minutes. Crude 36 was filtered, dried (380 grams, 81%) and used as such for next stage.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([C:15]([OH:17])=[O:16])[C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([O:13]C)[CH:9]=[CH:10][C:11]=2[CH:12]=1>Br>[OH:13][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[CH:12]=[C:3]([CH:2]([CH3:1])[C:15]([OH:17])=[O:16])[CH:4]=[CH:5]2

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C[C@@H](C=1C=CC=2C=C(C=CC2C1)OC)C(=O)O
Name
Quantity
1500 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 Hours
ADDITION
Type
ADDITION
Details
poured onto ice water (3000 ml)
FILTRATION
Type
FILTRATION
Details
Crude 36 was filtered
CUSTOM
Type
CUSTOM
Details
dried (380 grams, 81%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.